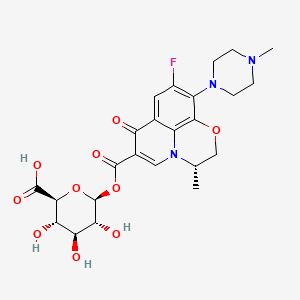![molecular formula C18H20ClN3O4S B601447 2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1642559-64-5](/img/structure/B601447.png)
2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is an impurity of Cloxacillin Sodium, an antibiotic medication used to treat bacterial infections. This compound is identified by its chemical name, (4S)-2-((3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
作用机制
Target of Action
Cloxacillin Sodium EP Impurity B, like its parent compound Cloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
The compound interacts with its targets by binding to the PBPs, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . It is also suggested that Cloxacillin may interfere with an autolysin inhibitor, further promoting cell lysis .
Result of Action
The primary result of Cloxacillin Sodium EP Impurity B’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection.
准备方法
The preparation of Cloxacillin Sodium EP Impurity B involves synthetic routes that include the reaction of specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. . Industrial production methods typically involve large-scale synthesis using automated equipment to ensure consistency and purity.
化学反应分析
Cloxacillin Sodium EP Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
科学研究应用
Cloxacillin Sodium EP Impurity B is primarily used in scientific research to study the properties and behavior of Cloxacillin Sodium and its impurities. Its applications include:
Chemistry: Used to study the chemical properties and reactions of Cloxacillin Sodium.
Biology: Used in biological assays to understand the interaction of Cloxacillin Sodium with biological systems.
Medicine: Used in pharmaceutical research to study the efficacy and safety of Cloxacillin Sodium.
Industry: Used in quality control and assurance processes to ensure the purity and consistency of Cloxacillin Sodium
相似化合物的比较
Cloxacillin Sodium EP Impurity B can be compared with other impurities of Cloxacillin Sodium, such as:
Cloxacillin EP Impurity A (Cloxacillin Penicilloic Acid): This impurity is formed by the hydrolysis of the beta-lactam ring.
Cloxacillin EP Impurity E (Cloxacillin Penicillamide): This impurity is formed by the degradation of the thiazolidine ring
These impurities differ in their chemical structure and properties, which can affect the overall behavior and efficacy of Cloxacillin Sodium. Cloxacillin Sodium EP Impurity B is unique due to its specific stereochemistry and the presence of the chlorophenyl and isoxazole groups.
属性
CAS 编号 |
1642559-64-5 |
|---|---|
分子式 |
C18H20ClN3O4S |
分子量 |
409.9 g/mol |
IUPAC 名称 |
(4S)-2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20ClN3O4S/c1-9-13(14(22-26-9)10-6-4-5-7-11(10)19)16(23)20-8-12-21-15(17(24)25)18(2,3)27-12/h4-7,12,15,21H,8H2,1-3H3,(H,20,23)(H,24,25)/t12?,15-/m0/s1 |
InChI 键 |
QNBJJEXBUJGUBR-CVRLYYSRSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
手性 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


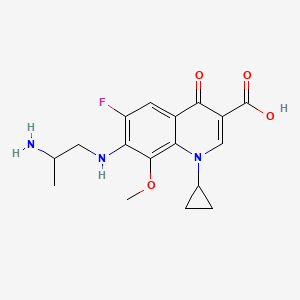

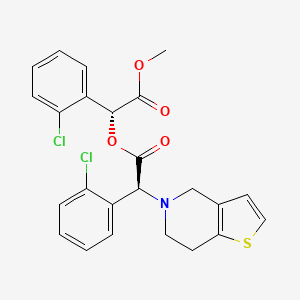
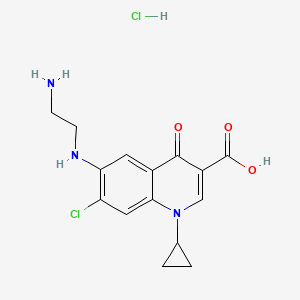
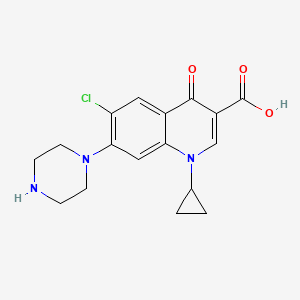
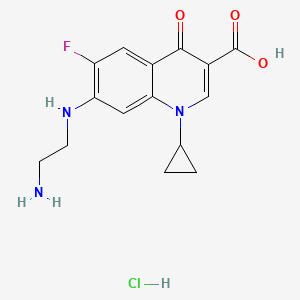
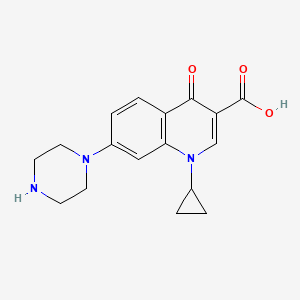
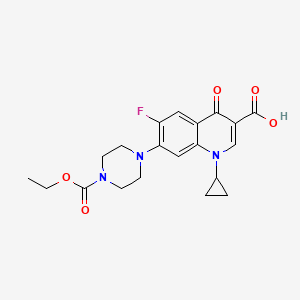
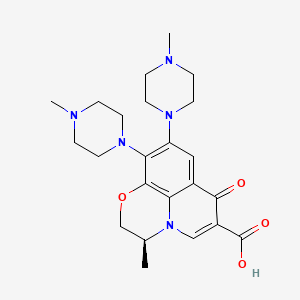
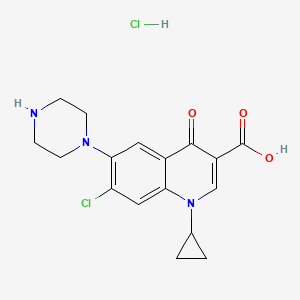
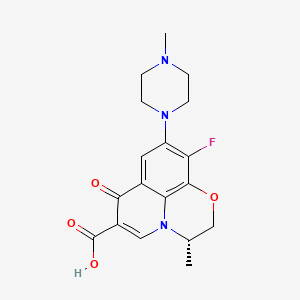
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
